

Application Notes and Protocols for Ammonium Sulfate Precipitation of Tannase Enzyme

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Compound of Interest

Compound Name: Tannase

Cat. No.: B8822749

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Application Notes

Ammonium sulfate precipitation is a widely utilized and effective method for the initial purification and concentration of the enzyme **tannase** from crude extracts. This technique leverages the principle of "salting out," where high concentrations of a salt, such as ammonium sulfate, reduce the solubility of proteins, leading to their precipitation. This method is particularly advantageous in the early stages of purification due to its relatively low cost, high efficiency, and its ability to handle large volumes of crude enzyme solution.

The precipitation of proteins by ammonium sulfate is influenced by several factors including the protein's molecular weight, isoelectric point, and the distribution of hydrophobic and hydrophilic residues on its surface. Consequently, different proteins will precipitate at different concentrations of ammonium sulfate, allowing for a degree of fractional separation. For **tannase**, the optimal ammonium sulfate saturation for precipitation can vary depending on the microbial source of the enzyme (e.g., fungal or bacterial) and the specific characteristics of the crude extract.

Key considerations for optimizing ammonium sulfate precipitation of **tannase** include:

- **Ammonium Sulfate Concentration:** The percentage of ammonium sulfate saturation is the most critical parameter. It is often necessary to perform a preliminary experiment with a range of saturation levels (e.g., 20-80%) to determine the optimal concentration for

precipitating the majority of the **tannase** activity while leaving impurities in the supernatant.
[\[1\]](#)[\[2\]](#)

- **Temperature:** The procedure is typically carried out at low temperatures (around 4°C) to minimize denaturation and proteolytic degradation of the **tannase** enzyme.[\[1\]](#)[\[3\]](#)
- **pH:** Maintaining a stable pH during precipitation is crucial, as pH affects the surface charge of the protein and thus its solubility. The pH of the buffer used to dissolve the crude extract should be one at which the enzyme is stable.
- **Stirring:** Gentle and constant stirring is required during the addition of ammonium sulfate to ensure its even distribution and to avoid localized high concentrations that could cause irreversible protein denaturation.
- **Incubation Time:** An adequate incubation period after the addition of ammonium sulfate is necessary to allow for the complete precipitation of the target protein.

Following precipitation, the precipitated **tannase** is collected by centrifugation and the resulting pellet is redissolved in a minimal volume of a suitable buffer. This step is often followed by dialysis to remove the excess ammonium sulfate, which could interfere with subsequent purification steps like chromatography.

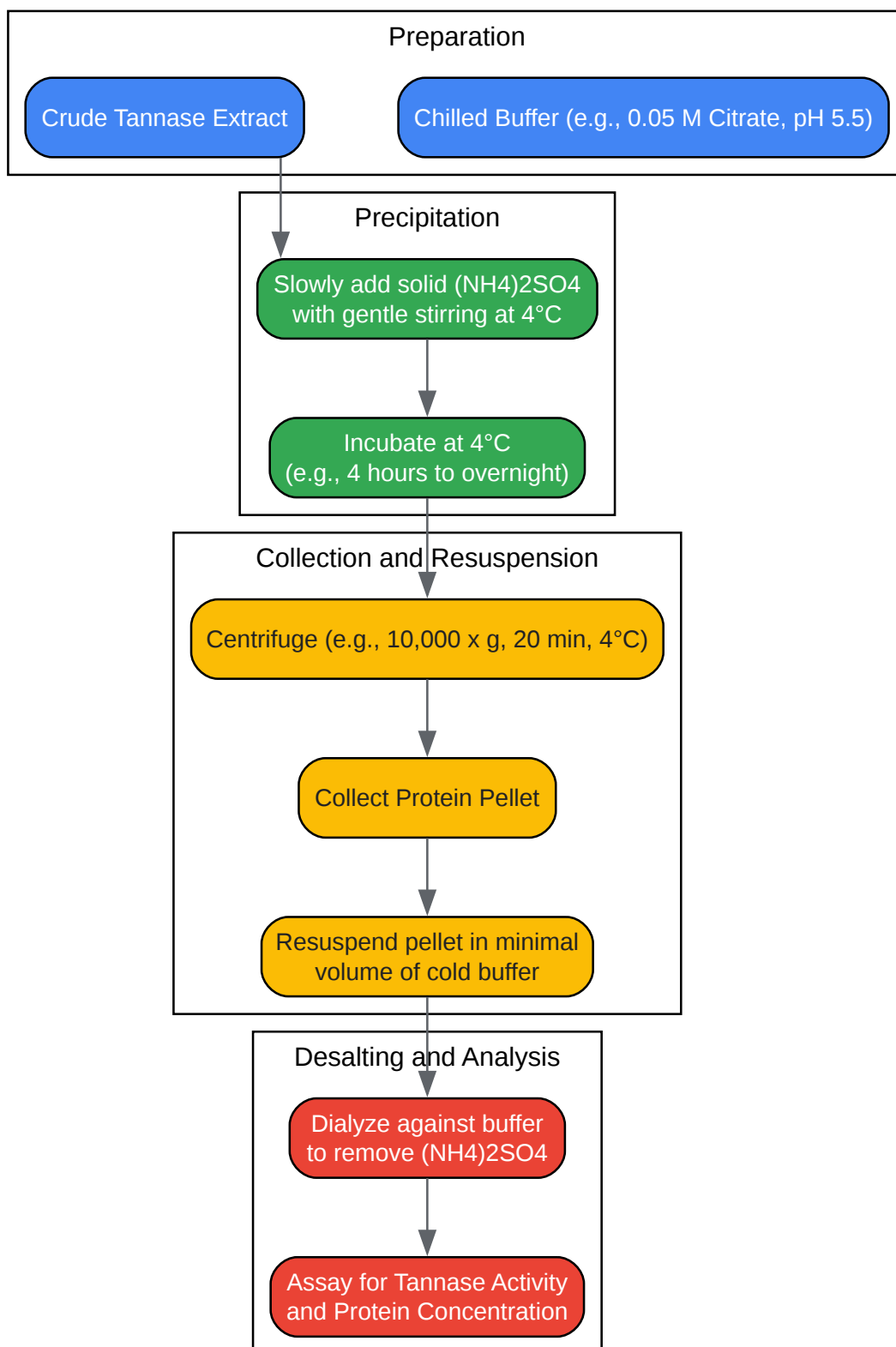
Data Presentation: Efficacy of Ammonium Sulfate Precipitation on Tannase Purification

The following table summarizes quantitative data from various studies on the purification of **tannase** using ammonium sulfate precipitation, highlighting the impact of different saturation levels on the purification fold and yield.

Microbial Source	Ammonium Sulfate Saturation (%)	Purification Fold	Yield (%)	Specific Activity (U/mg)	Reference
Aspergillus niger	75%	1.4	72.5	40.5	[3]
Aspergillus niger	70%	1.9	68.75	45.8	
Aspergillus niger ATCC 16620	40-60%	4.0	-	0.916	
Aspergillus niger	20%	-	-	45.75	
Aspergillus niger	70%	1.91	68.75	4.58	
Aspergillus niger	7.17	18.35	101.428		
Bacillus haynesii SSRY4	40-90%	42.0	36.30	-	
Bacillus licheniformis	80%	3.16	-	0.931	
Bacillus licheniformis HJ2020	40-80%	1.25	-	863.96	
Klebsiella pneumoniae MTCC 7162	80%	2.85	23.7	-	

Note: "-" indicates that the data was not reported in the cited source.

Experimental Workflow Diagram



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Caption: Experimental workflow for the ammonium sulfate precipitation of **tannase** enzyme.

Experimental Protocols

Protocol for Ammonium Sulfate Precipitation of Tannase

This protocol is a generalized procedure based on common practices for the precipitation of **tannase** from microbial sources such as *Aspergillus niger* or *Bacillus licheniformis*.

Materials:

- Crude **tannase** extract (cell-free supernatant)
- Ammonium sulfate (solid, enzyme grade)
- Chilled precipitation buffer (e.g., 0.1 M Citrate Phosphate buffer, pH 5.0 or 0.05 M Citrate buffer, pH 5.5)
- Magnetic stirrer and stir bar
- Refrigerated centrifuge
- Dialysis tubing (e.g., 12-14 kDa MWCO)

Procedure:

- Preparation of Crude Extract:
 - Start with a clarified crude enzyme extract, obtained by centrifugation or filtration of the fermentation broth to remove microbial cells and other debris.
 - Measure the initial volume of the crude extract. Keep the extract on ice at all times.
- Ammonium Sulfate Addition:
 - Place the crude extract in a beaker on a magnetic stirrer in a cold room or on ice.
 - Slowly add finely ground solid ammonium sulfate to the gently stirring solution to achieve the desired saturation percentage. Refer to a standard ammonium sulfate precipitation

table for the exact amount to add per liter of solution to reach the target saturation. For **tannase**, a fractional precipitation approach is often effective. For example, you can first precipitate and discard proteins that come out at 40% saturation, and then collect the fraction that precipitates between 40% and 80% saturation.

- Add the ammonium sulfate in small portions over a period of 30-60 minutes to avoid localized high concentrations.
- Precipitation and Incubation:
 - After all the ammonium sulfate has been added and dissolved, continue to stir the solution gently for another 30-60 minutes at 4°C.
 - Allow the solution to stand without stirring at 4°C for at least 4 hours, or overnight, to ensure complete precipitation.
- Collection of Precipitate:
 - Transfer the solution to centrifuge tubes and centrifuge at 10,000 x g for 20 minutes at 4°C.
 - Carefully decant and discard the supernatant. The protein precipitate will form a pellet at the bottom of the tube.
- Resuspension of the Pellet:
 - Resuspend the protein pellet in a minimal volume of the chilled precipitation buffer. The volume should be just enough to dissolve the pellet completely, typically 1/10th to 1/20th of the initial crude extract volume.
- Dialysis (Desalting):
 - Transfer the resuspended protein solution into a dialysis bag.
 - Dialyze against a large volume (at least 100 times the sample volume) of the same buffer at 4°C for 12-24 hours, with at least two to three buffer changes. This step is crucial to remove the excess ammonium sulfate.

- Analysis:
 - After dialysis, recover the partially purified and concentrated **tannase** solution from the dialysis bag.
 - Determine the total protein concentration and **tannase** activity to calculate the purification fold and yield.

Protocol for Tannase Activity Assay (Rhodanine Method)

This assay is based on the formation of a chromogen between gallic acid (released by the action of **tannase** on a substrate like methyl gallate) and rhodanine.

Materials:

- Enzyme sample (crude or purified **tannase**)
- Substrate solution: 0.01 M methyl gallate in 0.05 M citrate buffer, pH 5.0
- Methanolic rhodanine solution (0.667% w/v)
- 0.5 M Potassium hydroxide (KOH) solution
- Spectrophotometer

Procedure:

- Reaction Setup:
 - In a microcentrifuge tube, add 250 μ L of the enzyme sample.
 - Add 250 μ L of the methyl gallate substrate solution.
 - Prepare a blank by adding 250 μ L of buffer instead of the enzyme sample.
- Incubation:
 - Incubate the reaction mixture at 30°C for 5 minutes.

- Stopping the Reaction and Color Development:
 - Stop the enzymatic reaction by adding 300 μ L of the methanolic rhodanine solution and mix well.
 - Incubate at 30°C for 5 minutes.
 - Add 200 μ L of 0.5 M KOH solution to develop the color and incubate for another 5-10 minutes at 30°C.
- Measurement:
 - Dilute the reaction mixture with 4 mL of distilled water.
 - Measure the absorbance at 520 nm against the blank.
- Calculation of Enzyme Activity:
 - One unit of **tannase** activity is defined as the amount of enzyme that releases 1 μ mol of gallic acid per minute under the assay conditions. A standard curve of known concentrations of gallic acid should be prepared to quantify the amount of gallic acid released in the enzymatic reaction.

Protocol for Protein Concentration Determination (Bradford Method)

This is a common and rapid method for determining protein concentration.

Materials:

- Protein sample (**tannase** solution)
- Bradford reagent
- Bovine Serum Albumin (BSA) standards (e.g., 0.1 to 1.0 mg/mL)
- Spectrophotometer

Procedure:

- Preparation of Standards:
 - Prepare a series of BSA standards of known concentrations.
- Assay:
 - To 100 μ L of each standard and the unknown protein sample in separate test tubes, add 5 mL of Bradford reagent.
 - Mix well and incubate at room temperature for 5-10 minutes.
- Measurement:
 - Measure the absorbance at 595 nm.
- Calculation:
 - Create a standard curve by plotting the absorbance of the BSA standards against their concentrations.
 - Determine the protein concentration of the unknown sample by interpolating its absorbance on the standard curve.

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